![molecular formula C14H15F3N2O7S B2596446 Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid CAS No. 1078603-51-6](/img/structure/B2596446.png)
Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid
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Description
Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EANB-TFA and is synthesized through a specific method that involves several steps.
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) used LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a compound with medical applications. The study highlights the use of advanced analytical techniques to understand the chemical stability and identify degradation products under various conditions, which is crucial for both the development of pharmaceuticals and environmental studies of chemical persistence (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antioxidant Capacity Reaction Pathways
Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a method for evaluating antioxidant capacity. This study elucidates reaction pathways and challenges in comparing antioxidants, underlining the importance of understanding chemical reactions for the development of accurate and reliable assays in biochemical and pharmaceutical research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Human Urinary Carcinogen Metabolites
Research by Hecht (2002) focused on the measurement of human urinary carcinogen metabolites, providing insight into the exposure to tobacco and its relation to cancer. This study underscores the use of biomarkers in assessing human exposure to harmful compounds, an approach that can be applied to monitor exposure to various chemicals, including those similar to "Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid" (Hecht, 2002).
Precursors of Nitrogenous Disinfection By-products
A critical review by Bond et al. (2012) on nitrogenous disinfection by-products (N-DBPs) in drinking water emphasizes the need for understanding chemical precursors and formation mechanisms. This research highlights environmental concerns and the need for chemical safety assessments, relevant to the study and application of a wide range of chemical compounds in environmental contexts (Bond, Templeton, & Graham, 2012).
properties
IUPAC Name |
ethyl 2-amino-3-(4-nitrobenzoyl)sulfanylpropanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S.C2HF3O2/c1-2-19-11(15)10(13)7-20-12(16)8-3-5-9(6-4-8)14(17)18;3-2(4,5)1(6)7/h3-6,10H,2,7,13H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOMALCROKKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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